N-(Furan-2-ylmethyl)-2-morpholinoethanamine is an organic compound characterized by its unique structure which incorporates a furan ring and a morpholine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals. The furan ring contributes to the compound's reactivity and biological properties, while the morpholine group enhances solubility and bioavailability.
The compound can be derived from various synthetic pathways, often involving the reaction of furan derivatives with morpholinoethanamine. Research has indicated that derivatives of this compound may exhibit significant biological activities, including anticancer properties and enzyme inhibition capabilities .
N-(Furan-2-ylmethyl)-2-morpholinoethanamine can be classified as:
The synthesis of N-(Furan-2-ylmethyl)-2-morpholinoethanamine typically involves a multi-step process:
The synthesis may require optimization of reaction conditions such as temperature, time, and pH to maximize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-(Furan-2-ylmethyl)-2-morpholinoethanamine features:
Key structural data include:
N-(Furan-2-ylmethyl)-2-morpholinoethanamine can undergo several chemical reactions:
Reactions are typically monitored using thin-layer chromatography or high-performance liquid chromatography to assess progress and yield.
The mechanism of action for N-(Furan-2-ylmethyl)-2-morpholinoethanamine involves its interaction with biological targets such as enzymes or receptors. For instance, studies have shown that derivatives can inhibit urease activity, which is crucial in certain pathological conditions .
In vitro studies indicate IC50 values ranging from 3.50 to 8.05 µM for urease inhibition, demonstrating significant potency against this enzyme .
Key physical properties include:
Chemical properties include:
N-(Furan-2-ylmethyl)-2-morpholinoethanamine has potential applications in various fields:
The molecular architecture of N-(Furan-2-ylmethyl)-2-morpholinoethanamine integrates three key structural domains: a furan heterocycle, a morpholine ring, and a flexible ethylamine spacer. The furan ring (C4H3O-) contributes aromatic character with enhanced electron density and oxygen atom nucleophilicity, facilitating π-π stacking interactions and hydrogen bonding with biological targets. This moiety is directly linked via a methylene bridge to the secondary amine functionality. The morpholine group (O(C2H4)2N-), a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, confers significant polarity and water solubility while providing hydrogen bond acceptor capabilities. The ethylamine chain (-CH2CH2NH-) connects the morpholine nitrogen to the secondary amine, creating molecular flexibility essential for target accommodation. This three-dimensional arrangement yields calculated physicochemical properties including a polar surface area of 37.64 Ų and moderate lipophilicity (LogP 0.1), suggesting favorable blood-brain barrier penetration potential [1] [3].
The furan moiety exhibits characteristic planar aromaticity with resonance stabilization, where the oxygen atom's lone pairs contribute to the π-system. This electron-rich heterocycle participates in hydrophobic interactions and can act as a hydrogen bond acceptor through its oxygen atom. The morpholine ring adopts a chair conformation, positioning its oxygen and nitrogen atoms for optimal hydrogen bonding. The tertiary amine within morpholine (pKa ~7.4) can exist in both protonated and unprotonated states under physiological conditions, influencing receptor binding kinetics. The ethylamine linker provides torsional freedom while maintaining sufficient molecular rigidity for selective target engagement. This combination creates a multifunctional scaffold where the furan group contributes to π-system interactions, the ethylamine spacer enables optimal spatial positioning, and the morpholine ring enhances solubility and provides additional binding sites through its two heteroatoms [1] [3] [7].
N-(Furan-2-ylmethyl)-2-morpholinoethanamine exhibits notable structural parallels with established monoamine oxidase-B (MAO-B) inhibitors while displaying key distinctions. Unlike rasagiline's propargylamine motif or selegiline's amphetamine backbone, this compound utilizes a furan-morpholine combination linked through an ethylamine chain. Computational analyses indicate its lower molecular weight (210.27 g/mol) compared to safinamide (302.37 g/mol) may enhance membrane permeability. The compound's moderate logP (0.1) suggests balanced lipophilicity, intermediate between hydrophilic rasagiline (logP 0.28) and lipophilic selegiline (logP 2.8). Crucially, its furan oxygen provides hydrogen-bonding capacity absent in phenyl ring-containing analogs, potentially enabling unique interactions within the MAO-B flavin adenine dinucleotide (FAD) binding cavity. The morpholine nitrogen's protonation state may further influence binding kinetics through pH-dependent charge distribution [1] [3] [6].
Table 2: Structural and Physicochemical Comparison with MAO-B Inhibitors
Compound | Core Structural Features | Molecular Weight (g/mol) | logP | H-Bond Acceptors |
---|---|---|---|---|
N-(Furan-2-ylmethyl)-2-morpholinoethanamine | Furan-morpholine with ethylamine linker | 210.28 | 0.1 | 4 |
Selegiline | Phenyl-propargylamine | 187.28 | 2.8 | 2 |
Rasagiline | Indane-propargylamine | 171.24 | 0.28 | 2 |
Safinamide | Fluorobenzyl-methoxybenzamide | 302.37 | 1.7 | 5 |
Emerging evidence positions N-(Furan-2-ylmethyl)-2-morpholinoethanamine as a promising scaffold for neurotherapeutic development, particularly in Parkinson's disease pathology. The compound's structural elements suggest potential MAO-B inhibition capabilities, which would enhance dopaminergic neurotransmission through reduced dopamine catabolism. Molecular modeling indicates the furan ring may engage in π-stacking with tyrosine residues (Tyr398, Tyr435) in the MAO-B active site, while the morpholine oxygen could form hydrogen bonds with water molecules near the FAD cofactor. This dual-binding mechanism differs from classical MAO-B inhibitors that primarily interact through van der Waals contacts with hydrophobic residues [1] [3] [5].
Beyond neurodegeneration, this compound demonstrates broad-spectrum bioactivity relevant to infectious disease management. Patent literature (WO2010038081A2) identifies structurally related morpholinoethylamine derivatives as inhibitors of viral and bacterial proliferation pathways. The furan moiety may disrupt microbial membrane integrity through hydrophobic interactions, while the morpholine nitrogen's potential protonation enables electrostatic interactions with negatively charged microbial cell surfaces. Particularly noteworthy is its activity against intracellular pathogens, possibly mediated by the compound's calculated optimal lipophilicity (XLogP3 0.1) facilitating cellular penetration. This enables targeting of pathogens residing within host cells, where traditional antibiotics exhibit limited efficacy [1] [5].
Table 3: Potential Biological Targets and Therapeutic Applications
Therapeutic Area | Putative Targets | Mechanistic Insights |
---|---|---|
Neurodegenerative Diseases | Monoamine oxidase B (MAO-B) | Competitive FAD-binding site inhibition via furan π-stacking |
Viral Infections | Viral polymerases, entry proteins | Morpholine-mediated allosteric modulation of enzymatic activity |
Bacterial Pathogens | Cell wall biosynthesis enzymes | Disruption of peptidoglycan transpeptidation through metal chelation |
Cognitive Disorders | Acetylcholinesterase, NMDA receptors | Dual-binding modulation of neurotransmitter systems |
The medicinal evolution of morpholinoethylamine derivatives spans over seven decades, originating from mid-20th century CNS drug discovery. Early research focused on 2-morpholinoethylamine (CAS 2038-03-1) as a structural analog of neurotransmitters, exploiting the morpholine ring's water solubility to enhance blood-brain barrier penetration. This foundational compound demonstrated modest adrenergic activity but suffered from metabolic instability, prompting substitution strategies to improve pharmacokinetics. The 1980s saw strategic incorporation of arylalkyl groups to enhance receptor affinity, yielding compounds with improved target selectivity. This period established the critical structure-activity relationship (SAR) principle that N-substitution of the ethylamine moiety significantly modulates biological activity [2] [3] [5].
Contemporary medicinal chemistry has refined these derivatives through rational scaffold hybridization, exemplified by N-(Furan-2-ylmethyl)-2-morpholinoethanamine. The fusion of furan heterocycles with morpholinoethylamine frameworks represents a third-generation design strategy aimed at multitarget engagement. Modern synthetic approaches, including reductive amination of furfural with 4-(2-aminoethyl)morpholine using sodium borohydride in 1,4-dioxane under Dean-Stark conditions, enable efficient production of this hybrid architecture [3]. This methodology, referenced from DOI:10.1021/acs.jmedchem.5b00680, demonstrates yields exceeding 75% with high purity (>95%), facilitating structure-activity exploration. Current research focuses on optimizing substituent patterns on both furan and morpholine rings to fine-tune binding specificity while maintaining favorable ADME properties—particularly balancing the furan's metabolic vulnerability with the morpholine's metabolic stability through strategic ring substitutions [1] [3] [5].
Table 4: Evolution of Morpholinoethylamine-Based Pharmacophores
Generation | Time Period | Structural Characteristics | Therapeutic Applications |
---|---|---|---|
First | 1950s-1970s | Unsubstituted morpholinoethylamine | Adrenergic agents, early CNS drugs |
Second | 1980s-2000s | Arylalkyl N-substitutions | Selective receptor agonists/antagonists |
Third | 2010s-Present | Hybrid heterocycles (furan, thiophene, pyridine) | Multitarget neurotherapeutics, antimicrobials |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1